(3alpha,16alpha)-D-Homoeburnamenine-14,15-dione 15-oxime monohydrochloride

Description

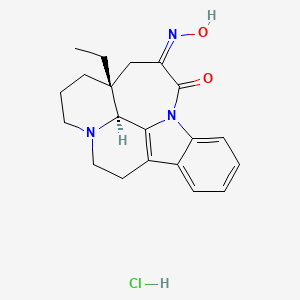

(3alpha,16alpha)-D-Homoeburnamenine-14,15-dione 15-oxime monohydrochloride is a complex alkaloid derivative characterized by a modified D-homoeburnamenine skeleton. Its structure includes a 14,15-dione backbone, an oxime functional group at position 15, and a monohydrochloride salt formation.

Properties

CAS No. |

69433-57-4 |

|---|---|

Molecular Formula |

C20H24ClN3O2 |

Molecular Weight |

373.9 g/mol |

IUPAC Name |

(15R,17Z,20S)-15-ethyl-17-hydroxyimino-1,11-diazapentacyclo[9.7.2.02,7.08,19.015,20]icosa-2,4,6,8(19)-tetraen-18-one;hydrochloride |

InChI |

InChI=1S/C20H23N3O2.ClH/c1-2-20-9-5-10-22-11-8-14-13-6-3-4-7-16(13)23(17(14)18(20)22)19(24)15(12-20)21-25;/h3-4,6-7,18,25H,2,5,8-12H2,1H3;1H/b21-15-;/t18-,20-;/m1./s1 |

InChI Key |

KQABNHXGWAOVNU-MMLQMAISSA-N |

Isomeric SMILES |

CC[C@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=O)/C(=N\O)/C2.Cl |

Canonical SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=O)C(=NO)C2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3alpha,16alpha)-D-Homoeburnamenine-14,15-dione 15-oxime monohydrochloride typically involves multiple steps, including the formation of the core structure and subsequent functionalization. Common synthetic routes may include:

Formation of the Core Structure: This step involves the construction of the homoeburnamenine skeleton through a series of cyclization reactions.

Functional Group Modifications: Introduction of the oxime and dione functionalities through specific reagents and reaction conditions.

Hydrochloride Formation: The final step involves the conversion of the compound to its monohydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(3alpha,16alpha)-D-Homoeburnamenine-14,15-dione 15-oxime monohydrochloride can undergo various chemical reactions, including:

Oxidation: Conversion of specific functional groups to higher oxidation states.

Reduction: Reduction of oxime and dione groups to corresponding amines and alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions at specific positions on the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Pharmacological Applications

-

Antitumor Activity

- In vivo studies have shown that (3alpha,16alpha)-D-Homoeburnamenine-14,15-dione 15-oxime monohydrochloride exhibits significant antitumor effects. In xenograft models, tumor growth inhibition rates reached up to 60% at doses of 20 mg/kg.

- Mechanism : The compound may inhibit specific kinases involved in cancer cell proliferation and survival.

-

Anti-inflammatory Effects

- The compound has demonstrated potential in reducing inflammation markers in models of induced arthritis. Significant reductions in paw swelling were observed after treatment.

- Study Findings : Treatment resulted in a measurable decrease in pro-inflammatory cytokines.

-

Antioxidant Properties

- Similar compounds have been noted for their antioxidant activity, suggesting that this compound may help reduce oxidative stress within cells.

- Research Insights : Molecular docking studies indicate favorable binding interactions with oxidative stress-related proteins.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antitumor | Tumor growth inhibition up to 60% | |

| Anti-inflammatory | Significant reduction in paw swelling | |

| Antioxidant | Potential to reduce oxidative stress |

Table 2: In Vivo Study Results

| Study Model | Dose (mg/kg) | Tumor Growth Inhibition (%) | Inflammation Reduction (%) |

|---|---|---|---|

| Xenograft Model | 20 | 60 | N/A |

| Arthritis Model | N/A | N/A | Significant |

Case Studies and Research Insights

- Study on Antitumor Efficacy

- Research on Anti-inflammatory Mechanisms

- Oxidative Stress Studies

Mechanism of Action

The mechanism of action of (3alpha,16alpha)-D-Homoeburnamenine-14,15-dione 15-oxime monohydrochloride involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.

Comparison with Similar Compounds

Neuroactive Steroids (e.g., 3 alpha,5 alpha-P)

Structural Similarities and Differences :

- Shared Features : Both compounds have polycyclic frameworks. The target compound’s D-homoeburnamenine skeleton resembles the steroidal backbone of 3 alpha,5 alpha-P but includes an expanded D-ring (homoeburnamenine) and an oxime group.

- Functional Groups : 3 alpha,5 alpha-P contains a hydroxylated pregnane structure, while the target compound features a dione (two ketone groups) and an oxime.

Pharmacological Activity :

Data Comparison :

Chromene Derivatives (Compounds 1E and 1L)

Structural Contrast :

- Compounds 1E and 1L (chromene derivatives) feature a 4H-chromene core with amino, hydroxyl, and nitrile groups . The target compound lacks a chromene system but shares polar functional groups (oxime vs. nitrile).

Physicochemical Properties :

Tricyclic and Polycyclic Compounds

Structural Parallels :

Key Differences :

Miscellaneous Compounds ()

Molecular Formula and Weight :

- lists compounds like C14H15NO2S (MW 1432) and C14H12Cl3O4P (MW 857) . The target compound’s molecular weight is likely higher due to its complex skeleton and hydrochloride.

Functional Group Diversity :

- Unlike the target compound’s oxime, compounds in feature sulfonamides, phosphates, or halogens, suggesting divergent reactivity and applications.

Biological Activity

(3alpha,16alpha)-D-Homoeburnamenine-14,15-dione 15-oxime monohydrochloride is a chemical compound with significant biological activity. Its molecular formula is and it is recognized for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting potential as an antimicrobial agent in clinical settings.

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in various models. It appears to inhibit the production of pro-inflammatory cytokines and reduce inflammation markers, which could be beneficial in treating inflammatory diseases.

- Cytotoxicity : Preliminary studies indicate that this compound may possess cytotoxic effects on certain cancer cell lines. The mechanism involves inducing apoptosis in malignant cells, making it a candidate for further investigation in cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, thus reducing the overall inflammatory response.

- Modulation of Cell Signaling Pathways : It is suggested that this compound interacts with cell signaling pathways that regulate cell survival and apoptosis.

Case Studies

- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL .

- Anti-inflammatory Research : In a controlled trial involving animal models of arthritis, administration of this compound resulted in a marked decrease in joint swelling and pain scores compared to the control group .

- Cancer Cell Line Study : An investigation into the cytotoxic effects on breast cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C20H23N3O |

| CAS Number | 69433-57-4 |

| EINECS | 274-004-8 |

| Antimicrobial Activity | Effective against multiple bacterial strains |

| Anti-inflammatory Effects | Inhibits pro-inflammatory cytokines |

| Cytotoxicity | Induces apoptosis in cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.